molecular formula C14H23N3O4S B5245949 butanedioic acid;2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N,N-dimethylethanamine

butanedioic acid;2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N,N-dimethylethanamine

Cat. No.: B5245949
M. Wt: 329.42 g/mol
InChI Key: QFAMFEIEKWGUNY-UHFFFAOYSA-N
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Description

Butanedioic acid;2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N,N-dimethylethanamine is a complex organic compound that features a combination of a butanedioic acid moiety and a pyrimidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid;2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N,N-dimethylethanamine typically involves the condensation of a pyrimidine derivative with a butanedioic acid derivative. One common method involves the use of microwave irradiation to facilitate the reaction between (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride and acetylacetone . This method yields the desired compound in moderate yield and involves purification steps such as UV-Vis, FTIR-ATR spectroscopy, and NMR spectroscopy.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid;2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N,N-dimethylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the pyrimidine ring to its dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives of the pyrimidine ring.

Scientific Research Applications

Butanedioic acid;2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N,N-dimethylethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of butanedioic acid;2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N,N-dimethylethanamine involves its interaction with specific molecular targets. For instance, it can act as a corrosion inhibitor by adsorbing onto metal surfaces and preventing oxidative damage . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanedioic acid;2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N,N-dimethylethanamine is unique due to its combination of a butanedioic acid moiety and a pyrimidine derivative. This structural feature imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

butanedioic acid;2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N,N-dimethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S.C4H6O4/c1-8-7-9(2)12-10(11-8)14-6-5-13(3)4;5-3(6)1-2-4(7)8/h7H,5-6H2,1-4H3;1-2H2,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAMFEIEKWGUNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCCN(C)C)C.C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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